1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-3-ylmethyl)thiourea
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Overview
Description
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-3-ylmethyl)thiourea is a complex organic compound known for its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-3-ylmethyl)thiourea typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyridine and thiourea groups. Common reagents used in these reactions include alkyl halides, thiourea, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-3-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-3-ylmethyl)thiourea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea
- 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea
Uniqueness
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-3-ylmethyl)thiourea is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)-1-(pyridin-3-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4S/c1-20-10-11-26-25(17-20)24(21(2)30-26)13-16-31(19-23-9-6-14-28-18-23)27(32)29-15-12-22-7-4-3-5-8-22/h3-11,14,17-18,30H,12-13,15-16,19H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJCEIOBYFTHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CN=CC=C3)C(=S)NCCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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